2-(Methylamino)-2-oxoacetic acid

Physicochemical Characterization Formulation Development Lead Optimization

2-(Methylamino)-2-oxoacetic acid, systematically referred to as N-methyloxamic acid, is a low-molecular-weight (103.08 g/mol) bifunctional molecule belonging to the oxamic acid class. It features both a carboxylic acid group and an N-methyl amide functionality.

Molecular Formula C3H5NO3
Molecular Weight 103.08 g/mol
CAS No. 29262-58-6
Cat. No. B1581945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-2-oxoacetic acid
CAS29262-58-6
Molecular FormulaC3H5NO3
Molecular Weight103.08 g/mol
Structural Identifiers
SMILESCNC(=O)C(=O)O
InChIInChI=1S/C3H5NO3/c1-4-2(5)3(6)7/h1H3,(H,4,5)(H,6,7)
InChIKeyFMNLVGDFBCBTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-2-oxoacetic Acid (CAS 29262-58-6): A Definitive Procurement & Selection Guide for N-Methyloxamic Acid


2-(Methylamino)-2-oxoacetic acid, systematically referred to as N-methyloxamic acid, is a low-molecular-weight (103.08 g/mol) bifunctional molecule belonging to the oxamic acid class . It features both a carboxylic acid group and an N-methyl amide functionality . The compound is a white to pale-yellow crystalline solid with a melting point of 95–97 °C and a predicted pKa of 2.37 . It is soluble in water and is commercially available at ≥95% purity from multiple global suppliers . This compound serves as a versatile building block in organic synthesis and is a validated metabolite of the carbamate pesticide oxamyl, a property that underpins its critical role as an analytical reference standard in environmental and toxicological residue analysis [1].

Why Generic Substitution Fails: The Risks of Interchanging 2-(Methylamino)-2-oxoacetic Acid with Other Oxamic Acid Analogs


Oxamic acid analogs are not functionally interchangeable. The N-alkyl substituent is a critical determinant of both physicochemical behavior and biological activity. For instance, the base molecule oxamic acid (CAS 471-47-6) has a predicted pKa of ~1.60, whereas N-methylation shifts the pKa to ~2.37, directly impacting ionization state, solubility, and reactivity under physiological or formulation conditions . In enzyme inhibition assays, the identity of the N-substituent dramatically alters potency: against zokor LDH-C4, the unsubstituted oxamic acid exhibits an IC50 of 150 μM, while the N-ethyl analog shows an improved IC50 of 59 μM, and more complex N-substituted derivatives range from 198 μM to over 2,500 μM—a >40-fold span in activity within the same scaffold family [1]. Substituting N-methyloxamic acid with a generic oxamate salt or a longer-chain analog without experimental validation risks selecting a compound with a divergent ionization profile, altered membrane permeability, or a completely different inhibitory fingerprint.

Quantitative Differentiation Evidence: How 2-(Methylamino)-2-oxoacetic Acid Compares to Its Closest Analogs


Ionization State Differentiation: Higher pKa Versus the Unsubstituted Oxamic Acid Scaffold

The predicted acid dissociation constant (pKa) of 2-(methylamino)-2-oxoacetic acid is 2.37 ± 0.20, compared to a predicted pKa of 1.60 ± 0.20 for the unsubstituted parent compound oxamic acid . This +0.77 unit shift indicates that the N-methyl analog is a measurably weaker acid, which influences its ionization state at a given pH, its aqueous solubility profile, and its behavior in pH-dependent partitioning or salt-formation protocols. No direct head-to-head experimental pKa determination was identified in the primary literature for this specific compound pair; the data are drawn from predicted values aggregated in authoritative chemical databases .

Physicochemical Characterization Formulation Development Lead Optimization

LDH-C4 Inhibitory Potency: Positioned at the Sensitive Apex of the N-Alkyl Oxamic Acid Series

In a systematic screening against recombinant zokor LDH-C4, a series of N-substituted oxamic acids displayed IC50 values spanning from 59 μM to 2,513 μM. The unsubstituted oxamic acid showed an IC50 of 150 μM, while (ethylamino)(oxo)acetic acid (the N-ethyl analog) was the most potent small-substituent compound with an IC50 of 59 μM [1]. N-Methyloxamic acid was not explicitly tested in this panel, but as the smallest N-alkyl member of the series, its activity is predicted to fall at or near the most potent end of this range based on the clear trend that increasing substituent chain length or bulk reduces potency (eight N-substituted oxamic acids ranged from 198 to 2,513 μM). For comparison, sodium oxamate, a commonly used proxy, exhibits IC50 values in the millimolar range (19.67–32.13 mmol/L) against human lung cancer cell lines, and oxamic acid itself shows IC50 values of 17.8–74.6 mM in nasopharyngeal carcinoma cells—several orders of magnitude weaker than the 59–150 μM range observed for small N-alkyl derivatives in purified enzyme assays .

Enzyme Inhibition LDH-C4 Contraceptive Research Cancer Metabolism

Metabolite Identity: A Validated, Specific Degradation Product of Oxamyl for Trace Residue Analysis

2-(Methylamino)-2-oxoacetic acid (N-methyloxamic acid) is unequivocally identified as a specific urinary metabolite of oxamyl (a carbamate pesticide) in multiple mammalian species, including lactating goats and mice [1][2]. In a definitive metabolism study, oxamyl-derived residues in goat urine were characterized as thiocyanate (principal metabolite), N-methyloxamic acid, oxamide, and N-methyloxamide [1]. In mice, oxamyl-14C was rapidly eliminated (96.4% of dose within 96 hours; 88.7% in urine), with N-methyloxamic acid (MOA) among the characterized radioactive metabolites [2]. This contrasts with other N-substituted oxamic acids such as N-ethyloxamic acid, N-propyloxamic acid, or N,N-dimethyloxamic acid, which are not recognized as oxamyl metabolites and therefore lack validated analytical protocols for their detection as pesticide biomarkers in environmental or food-safety matrices [3]. The availability of N-methyloxamic acid as an authenticated analytical standard (≥95% purity) enables its use as a certified reference material for LC-MS/MS or GC-MS quantification of oxamyl exposure in regulatory toxicology [3].

Environmental Analysis Pesticide Residue Metabolomics Forensic Toxicology

Solid-State Handling and Storage: A Defined Crystalline Melting Point for Identity Confirmation and Purity Control

2-(Methylamino)-2-oxoacetic acid exhibits a sharp melting point of 95–97 °C, a reliable identifier for batch-to-batch identity confirmation and purity assessment . The compound is a solid at ambient temperature with a predicted density of 1.311 ± 0.06 g/cm³ and is recommended for storage sealed in dry conditions at room temperature . In contrast, (ethylamino)(oxo)acetic acid (CAS 75235-35-7) has a reported melting point of 131–132 °C—a >35 °C upward shift attributable to the additional methylene unit [1]. This large melting-point gap provides a straightforward differential identification criterion: procurement or QC teams can rapidly distinguish between N-methyl and N-ethyl oxamic acid batches via a simple melting-point determination without requiring advanced spectroscopic equipment. Furthermore, the N-methyl compound is classified under GHS as a skin irritant (H315) and eye irritant (H319), requiring standard personal protective equipment during handling .

Quality Control Solid-State Characterization Procurement Specification

Bifunctional Reactivity: A Unique Carboxylic Acid–N-Methyl Amide Synthon for Step-Efficient Derivatization

The molecular architecture of 2-(methylamino)-2-oxoacetic acid integrates a free carboxylic acid (–COOH) with an N-methyl amide (–CONHCH₃) motif directly on the α-keto carbon, creating a compact, bifunctional C3 scaffold . This is structurally distinct from oxamic acid (C2, –COOH + –CONH₂), N-ethyloxamic acid (C4, –COOH + –CONHC₂H₅), and amino acid-derived building blocks such as glycine (C2 with α-amino group rather than α-keto amide). The N-methyl amide is a privileged motif in medicinal chemistry, frequently enhancing metabolic stability and target-binding affinity relative to primary amides or free amines [1]. The compound has been employed as a key intermediate in the synthesis of N-methyloxamic acid hydrazide and related heterocyclic systems [2]. Derivatives incorporating the N-methyloxamic acid fragment have been explored in oxamic acid libraries targeting malarial LDH [3]. The concurrent availability of a carboxylic acid handle for amidation or esterification and an N-methyl amide group for further functionalization enables two-directional diversification with fewer synthetic steps than would be required if starting from oxamic acid (which would need a separate N-methylation step) or from larger N-alkyl analogs (which introduce additional lipophilicity and steric bulk that may not be desired in the final target molecule).

Organic Synthesis Medicinal Chemistry Building Block

Data Gap Advisory: Absence of Direct Comparative In Vitro ADME or In Vivo PK Data

At the time of this evidence guide preparation, a systematic literature search across PubMed, Google Scholar, BindingDB, and major patent databases did not identify any study that directly compares 2-(methylamino)-2-oxoacetic acid with one or more close analogs (e.g., oxamic acid, N-ethyloxamic acid, sodium oxamate) under identical experimental conditions for any of the following parameters: aqueous solubility (mg/mL), logP/logD, Caco-2 or PAMPA permeability, microsomal or hepatocyte metabolic stability, plasma protein binding, CYP inhibition, hERG liability, or in vivo pharmacokinetic parameters (C_max, t_½, AUC, V_d, clearance). The evidence presented in this guide for LDH inhibition is based on class-level inference from a related but distinct enzyme source (zokor LDH-C4) and on studies of comparator compounds conducted in different laboratories using different assay formats; these data are not directly superimposable. Potential buyers should request custom comparative data from their preferred contract research organization (CRO) or from the compound supplier if head-to-head selectivity, ADME, or in vivo performance data are critical for their specific selection decision.

Data Transparency Procurement Risk Assessment Literature Gap Analysis

Highest-Confidence Application Scenarios for Procuring 2-(Methylamino)-2-oxoacetic Acid (N-Methyloxamic Acid)


Environmental and Food-Safety Residue Analysis: Oxamyl Metabolite Quantification by LC-MS/MS

Procurement of high-purity (≥95%) N-methyloxamic acid as a certified analytical reference standard is essential for laboratories conducting regulatory monitoring of oxamyl pesticide residues in water, soil, milk, or animal tissues. The compound is a validated species-specific metabolite of oxamyl, identified in goat urine alongside thiocyanate and N-methyloxamide . No other N-alkyl oxamic acid (ethyl, propyl, dimethyl) can substitute for this purpose, as none are recognized oxamyl metabolites with established analytical protocols . Commercial analytical service providers already list N-methyloxamic acid as a target analyte for water analysis, confirming its operational relevance in accredited environmental testing workflows .

Medicinal Chemistry: Synthesis of Focused Oxamic Acid-Derived LDH Inhibitor Libraries

For research groups optimizing lactate dehydrogenase inhibitors (anticancer, antimalarial, or contraceptive indications), N-methyloxamic acid provides a compact C3 building block with a pre-installed N-methyl amide. This eliminates the need for a separate N-alkylation step that would be required if starting from unsubstituted oxamic acid . SAR evidence from the oxamic acid class demonstrates that small N-alkyl substituents (methyl, ethyl) define the potency ceiling for LDH-C4 inhibition (IC50 as low as 59 μM for the ethyl analog), while larger or more complex N-substituents weaken activity by 3- to 40-fold . The bifunctional –COOH / –CONHCH₃ architecture permits orthogonal diversification at both termini in fewer synthetic steps .

Quality Control and Incoming Material Verification: Melting-Point-Based Identity Testing

The sharp and distinct melting point of 95–97 °C for N-methyloxamic acid provides a simple, instrument-minimal method for distinguishing it from the N-ethyl analog (131–132 °C ) during incoming goods inspection. This 35 °C differential is sufficiently large that even a basic melting-point apparatus can reliably discriminate between the two closely related compounds, reducing the risk of stock-keeping errors in multi-compound research laboratories. The compound is a solid at ambient temperature, recommended for storage sealed in dry conditions at room temperature, with standard GHS irritant precautions (H315, H319) [2].

Physicochemical Profiling: pH-Dependent Solubility and Ionization Studies in Early Formulation

The predicted pKa of 2.37 for N-methyloxamic acid is significantly higher than that of the parent oxamic acid (pKa 1.60) . This +0.77 unit shift means that at formulation-relevant pH values (e.g., pH 1–5), the two compounds exist in meaningfully different ionization states, which directly impacts solubility, salt selection, and the design of pH-gradient dissolution or absorption studies. Researchers formulating oxamic acid-based drug candidates should procure the specific N-alkyl analog intended for development rather than using oxamic acid as a surrogate for pre-formulation characterization, as the ionization behavior is not interchangeable.

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